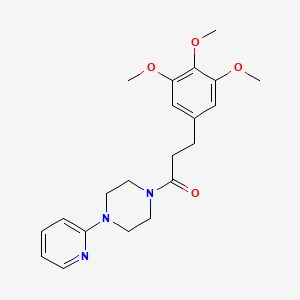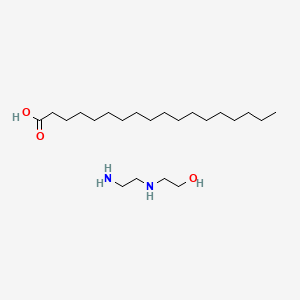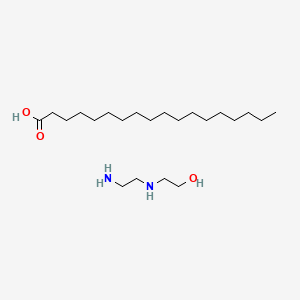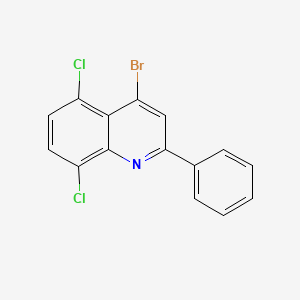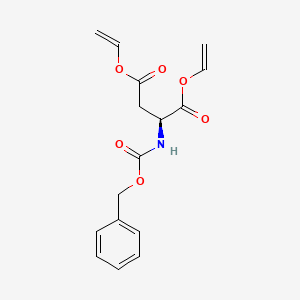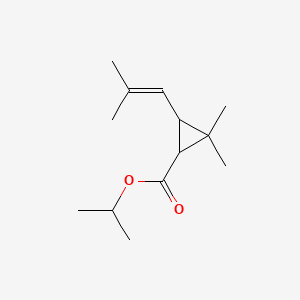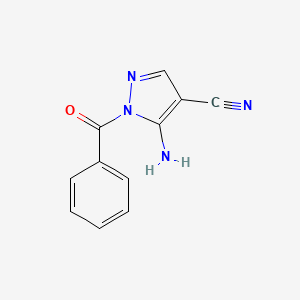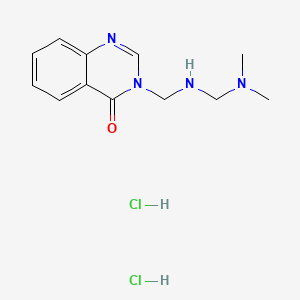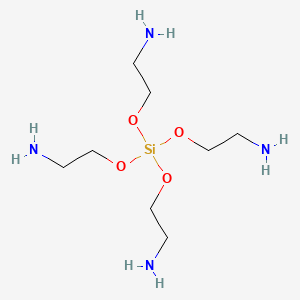
4-arsoroso-N-benzylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Arsoroso-N-benzylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an arsenic atom in its structure, which imparts unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-arsoroso-N-benzylbenzamide typically involves the condensation of benzoic acid derivatives with benzylamines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and low reaction times.
Industrial Production Methods: Industrial production of benzamide derivatives, including this compound, often employs oxidative amidation of aldehydes with primary aromatic and aliphatic amines. This process is catalyzed by copper-metal organic frameworks (Cu-MOF) and utilizes oxidants like N-chlorosuccinimide and aqueous tert-butyl hydroperoxide . This method is operationally straightforward and provides good yields under mild conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Arsoroso-N-benzylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: N-arylation of aminobenzamides via copper-catalyzed Chan–Evans–Lam reactions with aryl boronic acids.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Copper catalysts and aryl boronic acids under open-flask conditions.
Major Products:
Oxidation: Formation of oxidized benzamide derivatives.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of N-arylated benzamide derivatives.
Applications De Recherche Scientifique
4-Arsoroso-N-benzylbenzamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-arsoroso-N-benzylbenzamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
- N-phenethylbenzamide: Similar structure but lacks the arsenic atom.
- N-benzyloxybenzamide: Contains an additional oxygen atom in the benzyl group .
Propriétés
Numéro CAS |
5425-36-5 |
|---|---|
Formule moléculaire |
C14H12AsNO2 |
Poids moléculaire |
301.17 g/mol |
Nom IUPAC |
4-arsoroso-N-benzylbenzamide |
InChI |
InChI=1S/C14H12AsNO2/c17-14(12-6-8-13(15-18)9-7-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) |
Clé InChI |
YROWKVAALJFIBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)[As]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate](/img/structure/B13757847.png)
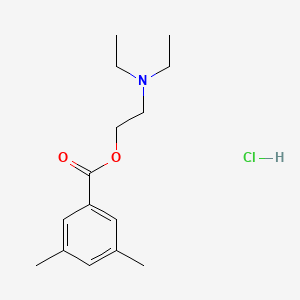
![2-[[(2-Hydroxyphenyl)methyl]amino]acetamide](/img/structure/B13757857.png)
